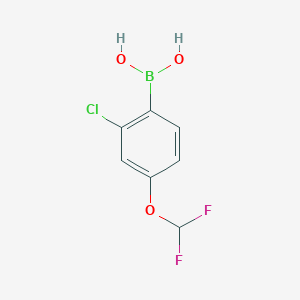

(2-Chloro-4-(difluoromethoxy)phenyl)boronic acid

Overview

Description

2-Chloro-4-(difluoromethoxy)phenyl)boronic acid, also known as 2-CDFM-PB, is a boronic acid that has a wide range of applications in scientific research. It is a useful tool for organic synthesis, and has been used to synthesize a variety of compounds. It has also been used in the development of novel therapeutic agents and as a catalyst in various reactions. Additionally, it has been used in the study of biochemical and physiological processes, and has been found to have a number of advantages over other boronic acids.

Scientific Research Applications

1. Fluorescence Quenching Studies

Boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid, have been studied for their fluorescence quenching properties in alcohols. These studies are significant in understanding the interaction of boronic acids with quenchers like aniline, shedding light on their potential applications in fluorescence-based sensors and analytical methods (H. S. Geethanjali et al., 2015).

2. Catalysis in Organic Synthesis

Boronic acids, including derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid, have been identified as effective catalysts in organic synthesis. They are particularly useful in dehydrative amidation processes between carboxylic acids and amines, demonstrating their utility in peptide synthesis and other organic transformations (Ke Wang et al., 2018).

3. Protective Groups for Diols

Certain boronic acid derivatives, like 2,6-bis(trifluoromethyl)phenyl boronic acid, have been used as protective agents for diols in organic synthesis. These compounds facilitate the creation of stable, water- and air-resistant boronic esters, which can be deprotected under mild conditions. This has significant implications in the synthesis of complex organic molecules (N. Shimada et al., 2018).

4. Modulation of Optical Properties

Phenyl boronic acids have been studied for their role in modulating the optical properties of materials like carbon nanotubes. These studies explore the impact of boronic acid structure on the photoluminescence quantum yield, offering insights into potential applications in optoelectronics and sensing technologies (B. Mu et al., 2012).

5. Boron Heterobicycles Formation

Boronic acids participate in reactions leading to the formation of boron heterobicycles, which are of interest due to their unique structural and chemical properties. These compounds have potential applications in materials science and catalysis (V. Barba et al., 2001).

6. Sensing and Diagnostic Applications

Boronic acids are increasingly utilized in sensing applications due to their ability to interact with diols and Lewis bases. This includes their use in biological labelling, protein manipulation, and the development of therapeutic agents, highlighting their versatility in biochemistry and medical diagnostics (Karel Lacina et al., 2014).

Mechanism of Action

Target of Action

The primary target of (2-Chloro-4-(difluoromethoxy)phenyl)boronic acid is the palladium (II) complex in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki-Miyaura coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

They are readily prepared and used under mild and functional group tolerant reaction conditions .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This reaction is widely applied in the synthesis of biologically active molecules .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmosphere. For instance, it is recommended to store the compound in an inert atmosphere and under -20°C . These conditions help maintain the compound’s stability and efficacy.

Future Directions

Biochemical Analysis

Biochemical Properties

(2-Chloro-4-(difluoromethoxy)phenyl)boronic acid is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of nucleophilic organic groups from boron to palladium

Cellular Effects

It is known that boronic acids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura coupling reaction . This reaction involves the transfer of nucleophilic organic groups from boron to palladium, forming new carbon-carbon bonds .

Properties

IUPAC Name |

[2-chloro-4-(difluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClF2O3/c9-6-3-4(14-7(10)11)1-2-5(6)8(12)13/h1-3,7,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTCSOILLLIGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801229653 | |

| Record name | B-[2-Chloro-4-(difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-33-4 | |

| Record name | B-[2-Chloro-4-(difluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[2-Chloro-4-(difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

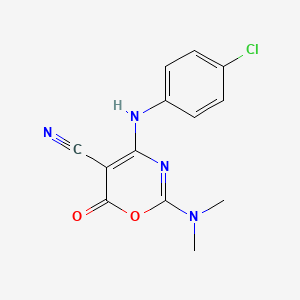

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine](/img/structure/B3035219.png)

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B3035220.png)

![3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide](/img/structure/B3035222.png)

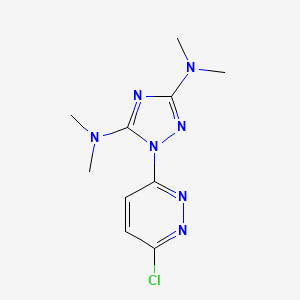

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine](/img/structure/B3035223.png)

![2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile](/img/structure/B3035231.png)

![2-(2,4-Dichlorophenyl)-2-[6-(1-pyrrolidinyl)-3-pyridazinyl]acetonitrile](/img/structure/B3035232.png)

![2,4-dichloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B3035233.png)

![4-[[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]amino]benzonitrile](/img/structure/B3035234.png)

![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate](/img/structure/B3035235.png)

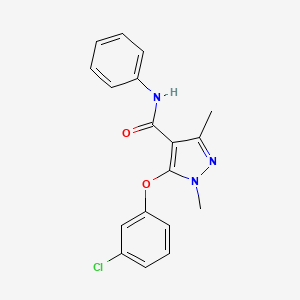

![1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B3035236.png)

![[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035238.png)